Ethyl 4-(3,4,5-trifluoro-phenoxy)butanoate
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Overview
Description
Ethyl 4-(3,4,5-trifluoro-phenoxy)butanoate is an organic compound with the molecular formula C12H13F3O3 It is characterized by the presence of a trifluorophenoxy group attached to a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3,4,5-trifluoro-phenoxy)butanoate typically involves the reaction of 3,4,5-trifluorophenol with ethyl 4-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3,4,5-trifluoro-phenoxy)butanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The trifluorophenoxy group can participate in nucleophilic substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF.
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 3,4,5-trifluorophenol and butanoic acid.
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols.
Scientific Research Applications
Ethyl 4-(3,4,5-trifluoro-phenoxy)butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(3,4,5-trifluoro-phenoxy)butanoate involves its interaction with specific molecular targets, depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluorophenoxy group can enhance the compound’s lipophilicity, potentially affecting its bioavailability and interaction with lipid membranes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,4,4-trifluoro-2-butynoate: Another trifluorinated ester with different structural features and reactivity.
Ethyl 4,4,4-trifluorocrotonate: A related compound with a trifluoromethyl group and a different ester backbone.
Uniqueness
Ethyl 4-(3,4,5-trifluoro-phenoxy)butanoate is unique due to the presence of the trifluorophenoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and a subject of interest in various research fields.
Properties
Molecular Formula |
C12H13F3O3 |
---|---|
Molecular Weight |
262.22 g/mol |
IUPAC Name |
ethyl 4-(3,4,5-trifluorophenoxy)butanoate |
InChI |
InChI=1S/C12H13F3O3/c1-2-17-11(16)4-3-5-18-8-6-9(13)12(15)10(14)7-8/h6-7H,2-5H2,1H3 |
InChI Key |
CMCHUTMPKWWGNF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCOC1=CC(=C(C(=C1)F)F)F |
Origin of Product |
United States |
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